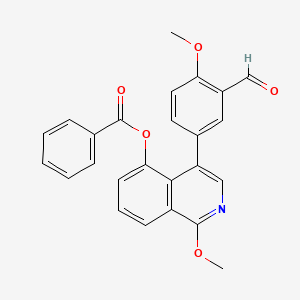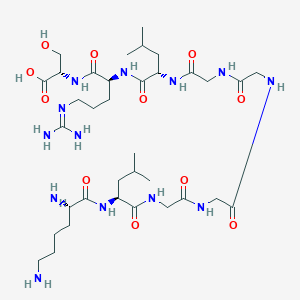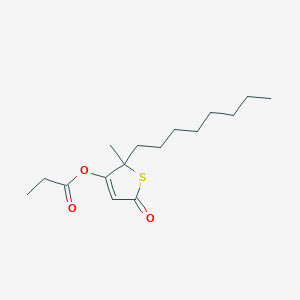![molecular formula C13H15F3N2O B12589147 4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide CAS No. 634465-70-6](/img/structure/B12589147.png)
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves the reaction of 1-benzylpiperidin-4-one with m-bromo(trifluoromethyl)benzene. The reaction proceeds through an addition, followed by hydrolysis, hydrogenation, and catalytic hydrogenation steps . The resulting product is a white crystalline solid with a melting point of 172-174°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
Applications De Recherche Scientifique
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an analgesic agent due to its ability to interact with opioid receptors.
Biological Research: The compound is used in studies related to pain management and the development of new pain-relief medications.
Chemical Research: Researchers explore its reactivity and the formation of new derivatives for various applications.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects by modulating pain signals . The molecular targets include μ-opioid receptors, and the pathways involved are related to the inhibition of pain signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound has similar analgesic properties and is used in pain management research.
4-(Trifluoromethyl)piperidine: Another compound with a trifluoromethyl group, used in various chemical reactions and studies.
Uniqueness
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to its specific substitution pattern and its potential as an analgesic agent. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Numéro CAS |
634465-70-6 |
|---|---|
Formule moléculaire |
C13H15F3N2O |
Poids moléculaire |
272.27 g/mol |
Nom IUPAC |
4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(11(17)19)4-6-18-7-5-12/h1-3,8,18H,4-7H2,(H2,17,19) |
Clé InChI |
ITNPLPRNDLBCBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)
![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)

![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)

![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)

![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)

![5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole](/img/structure/B12589139.png)
